![molecular formula C8H8N2O4 B2868602 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione CAS No. 238753-38-3](/img/structure/B2868602.png)
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
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Overview
Description
1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a chemical compound with the molecular formula C6H8N2O2 . It is a derivative of pyrimidine, a six-membered heterocyclic ring with two nitrogen atoms. Pyrimidine derivatives are known for their diverse chemistry and biological properties .
Synthesis Analysis
The synthesis of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione and its derivatives has been reported in the literature . One method involves the regioselective synthesis from the thermal [3s,3s] sigmatropic rearrangement of 1,3-dimethyl-5-(prop-2-ynyloxy)uracils .Molecular Structure Analysis
The molecular structure of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione can be deduced from its molecular formula, C6H8N2O2 . Further insights into the structure can be obtained from IR, 1H NMR, and 13C NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione can be inferred from its molecular structure. It has a molecular weight of 140.1399 .Scientific Research Applications
Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives
This compound serves as a precursor in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives . These derivatives are obtained by heating with MeONa in BuOH, where the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . These derivatives have a wide range of biological activities, including antiproliferative and antimicrobial effects.
Antimicrobial Activity
The structural framework of 1,3-dimethylfuro[2,3-d]pyrimidine is utilized to create novel fused pyrazolo and thieno derivatives with significant antimicrobial activity . These compounds have been tested against various bacterial and fungal species, showing promising results in inhibiting microbial growth.
Solvent Applications
As a cyclic urea, this compound is used as a polar aprotic organic solvent . It’s particularly effective in the N-alkylation of chiral and O-alkylation of aldoses, which are crucial steps in the synthesis of complex organic molecules .
Design of Furo[2,3-d]pyrimidine Derivatives
Researchers have designed and synthesized novel furo[2,3-d]pyrimidine derivatives containing hydrophobic ethylene ether spacers. These derivatives are important for their potential biological activities and their role in creating more complex chemical entities .
Future Directions
The future directions for the study of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of new, facile, and efficient methods for the preparation of furo[2,3-d]pyrimidine derivatives is still strongly desirable .
Mechanism of Action
Target of Action
Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been reported to inhibit phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These targets play crucial roles in various biological processes, including cell proliferation, inflammation, and immune response.
Mode of Action
Based on the structural similarity to pyrimido[4,5-d]pyrimidines, it can be hypothesized that this compound may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell proliferation, inflammation, and immune response .
Result of Action
Similar compounds have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
properties
IUPAC Name |
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-6(12)5-4(11)3-14-7(5)10(2)8(9)13/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVPPYLSKOGNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CO2)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione |
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